molecular formula C15H10ClNO2S3 B2999664 5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797760-72-5

5-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2999664
CAS RN: 1797760-72-5
M. Wt: 367.88
InChI Key: WBTDIYANEMWMET-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can react with various nucleophiles and electrophiles . For example, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) can go through cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

Thiophene-based compounds, like the one , are often explored for their unique reactivity and potential in synthesis. For example, the synthesis and reactions of various thiophene derivatives have been extensively studied to understand their stability, reaction mechanisms, and potential applications in creating novel compounds. Thiophene and its derivatives have been used in the synthesis of complex molecules through reactions like metallation, halogenation, and carboxylation, demonstrating their versatility in organic synthesis (Dickinson & Iddon, 1971).

Organic Electronics and Sensing

Thiophene-based compounds are pivotal in the development of organic electronics due to their semiconducting properties. They are utilized in the design of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The incorporation of thiophene rings into the backbone of conjugated polymers enhances their electronic properties, making them suitable for various applications in electronics and sensing devices.

Catalysis and Material Science

In material science, thiophene-based compounds contribute to the development of catalysts and functional materials. Their unique structural and electronic properties make them suitable for use in catalysis, including as ligands in transition metal complexes. These complexes can catalyze various chemical reactions, including those important in pharmaceutical synthesis and petrochemical processing.

Antimicrobial and Biological Activities

Thiophene derivatives exhibit a range of biological activities, including antimicrobial properties. For instance, certain thiophene compounds have been studied for their potential to inhibit biofilm formation, a crucial factor in combating bacterial infections, especially those resistant to conventional antibiotics (Benneche et al., 2011). This aspect of thiophene chemistry is significant in the search for new therapeutic agents.

Mechanism of Action

Target of Action

Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound may interact with its targets through the chlorothiophene moiety.

Biochemical Pathways

Thiophene-based compounds have been shown to have various activities, such as acting as anti-inflammatory agents and serotonin antagonists . These activities suggest that the compound may affect pathways related to inflammation and serotonin signaling.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound may have favorable absorption and distribution properties.

Result of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . This suggests that the compound may have various effects at the molecular and cellular level, depending on its specific targets and mode of action.

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-chloro-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S3/c16-13-4-3-12(22-13)15(19)17-7-10-1-2-11(21-10)14(18)9-5-6-20-8-9/h1-6,8H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTDIYANEMWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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